molecular formula C18H18N2O3 B2600343 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide CAS No. 2034285-06-6

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide

Cat. No.: B2600343
CAS No.: 2034285-06-6
M. Wt: 310.353
InChI Key: YVQOHMBGCLEFJB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide is a synthetic chemical compound designed for research applications in medicinal chemistry. This molecule incorporates two privileged heterocyclic structures—a 3,5-dimethylisoxazole and a furan ring—which are frequently found in pharmacologically active compounds and are known to contribute to diverse biological activities . The 3,5-dimethylisoxazole moiety, in particular, is a common scaffold in drug discovery due to its metabolic stability and its potential for target engagement . The acetamide linker provides a conformationally constrained unit that can mimic a peptide bond, making it valuable in the design of enzyme inhibitors and receptor ligands. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening campaigns . It also serves as a valuable reference standard in analytical method development and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets . This product is intended For Research Use Only and is not approved for use in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-17(13(2)23-20-12)9-18(21)19-10-14-3-5-15(6-4-14)16-7-8-22-11-16/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQOHMBGCLEFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may lead to ring-opened products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The isoxazole and furan rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)phenyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-3-yl)benzyl)acetamide

Uniqueness

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide is unique due to the presence of both the isoxazole and furan rings, which can confer distinct chemical and biological properties. The specific arrangement of these functional groups can lead to unique interactions with biological targets, making it a compound of interest for further research.

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide (CAS Number: 2034285-06-6) belongs to the class of acetamides and has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of 310.3 g/mol. The structure features an isoxazole ring, a furan ring, and a benzyl group, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The unique arrangement of functional groups allows for hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing isoxazole rings have been shown to inhibit bacterial growth effectively.

CompoundActivityReference
This compoundAntibacterial
Similar isoxazole derivativesAntifungal

Neuroprotective Effects

Research has demonstrated that related acetamide derivatives possess neuroprotective effects against oxidative stress-induced neuroinflammation. In vivo studies using rodent models have shown that these compounds can reduce markers of neuroinflammation and oxidative stress.

StudyFindingsReference
Neuroprotection in ratsReduced TNF-α and COX-2 levels
Ethanol-induced neurodegeneration modelAmeliorated memory impairment

Case Studies

  • Neuroprotective Study : A study evaluated the effects of acetamide derivatives on ethanol-induced neurodegeneration in rats. The treatment significantly reduced oxidative stress markers and improved cognitive function.
    • Methodology : Rats were divided into groups receiving saline, ethanol, or ethanol plus the compound for 11 days.
    • Results : Significant reduction in inflammatory markers (TNF-α, Iba-1) was observed in treated groups compared to controls.
  • Antimicrobial Efficacy : Another study assessed the antibacterial properties of isoxazole derivatives against various pathogens. The results indicated strong inhibition of bacterial growth, suggesting potential therapeutic applications.

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